C.I. Acid Violet 48
Overview
Description
C.I. Acid Violet 48 is a synthetic dye belonging to the family of triarylmethane dyes. It is widely used in various industries, including textiles, paper, and food, due to its vibrant violet color and excellent dyeing properties . The chemical formula for C.I. Acid Violet 48 is C37H38N2Na2O9S2, and it has a molecular weight of 764.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Violet 48 involves multiple steps, starting with the condensation of 1-amino-4-bromo-2-anthraquinone sulfonic acid with N,N-dimethyl-p-toluidine. This intermediate product is then further condensed with p-tert-octylphenol. The final step involves sulfonation using fuming sulfuric acid, followed by neutralization with a base to obtain the dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is filtered, dried, and pulverized to obtain a fine powder suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Violet 48 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form leuco compounds, which are colorless or lightly colored.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Leuco compounds, which can revert to the original dye upon exposure to air.
Substitution: Substituted derivatives of the original dye, which may have different dyeing properties.
Scientific Research Applications
C.I. Acid Violet 48 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy to highlight cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing wool, silk, and nylon. .
Mechanism of Action
The mechanism of action of C.I. Acid Violet 48 involves its interaction with various molecular targets, primarily through ionic and hydrogen bonding. In textile dyeing, the dye molecules interact with the fibers, forming strong bonds that result in vibrant and long-lasting colors. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
C.I. Acid Violet 48 can be compared with other similar dyes, such as:
- C.I. Acid Violet 17
- C.I. Acid Violet 49
- C.I. Acid Violet 90
These dyes share similar structures and dyeing properties but differ in their specific applications and the shades of violet they produce. C.I. Acid Violet 48 is unique due to its specific molecular structure, which provides excellent dyeing properties and stability .
Properties
IUPAC Name |
disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVVAIHOWVTHB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994111 | |
Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |
Record name | C.I. Acid Violet 48 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Acid Violet 48 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Acid Violet 48 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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